molecular formula C8H7NO5 B3053602 2-Hydroxy-3-methyl-5-nitrobenzoic acid CAS No. 54674-88-3

2-Hydroxy-3-methyl-5-nitrobenzoic acid

Cat. No. B3053602
CAS RN: 54674-88-3
M. Wt: 197.14 g/mol
InChI Key: JNZXWLAEKYYPHA-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-5-nitrobenzoic acid, also known as 3-Nitrosalicylic acid, has the empirical formula C7H5NO5 and a molecular weight of 183.12 .


Synthesis Analysis

The synthesis of 5-methyl-2-nitrobenzoic acid, which is structurally similar to the compound , has been reported . The process involves the nitration of methyl 3-methylbenzoate using a mixture of nitric acid and acetic anhydride . Another synthesis method involves the nitration of 3-methylbenzoic acid in sulfuric acid . A different synthesis method for a similar compound, 2-methyl-3-nitrobenzoic acid, involves the reaction of 3-nitro-o-xylene with manganese acetate, cobalt acetate, n-hexanoic acid, and hydrogen peroxide .


Chemical Reactions Analysis

The nitration of methyl 3-methylbenzoate is a key step in the synthesis of 5-methyl-2-nitrobenzoic acid . The reaction conditions involve fuming nitric acid and a reaction time of 0.5 hours .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Hydroxy-3-methyl-5-nitrobenzoic acid, focusing on six unique fields:

Pharmaceutical Applications

2-Hydroxy-3-methyl-5-nitrobenzoic acid has shown potential in pharmaceutical research, particularly as an inhibitor of protein tyrosine phosphatases. These enzymes are crucial in cell signaling and regulation, and their inhibition can be beneficial in treating diseases such as cancer and diabetes . The compound’s ability to modulate these enzymes makes it a valuable candidate for drug development.

Antimicrobial Agents

Research has indicated that 2-Hydroxy-3-methyl-5-nitrobenzoic acid possesses antimicrobial properties. Its nitro group is particularly effective against a range of bacterial strains, making it a potential candidate for developing new antibiotics . This is especially important in the context of rising antibiotic resistance.

Chemical Synthesis

In organic chemistry, 2-Hydroxy-3-methyl-5-nitrobenzoic acid is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing pharmaceuticals, dyes, and other industrial chemicals .

Analytical Chemistry

The compound is also utilized in analytical chemistry for the detection and quantification of certain metal ions. Its ability to form stable complexes with metals like iron and copper makes it useful in spectrophotometric and chromatographic methods . This application is critical for environmental monitoring and quality control in various industries.

Material Science

In material science, 2-Hydroxy-3-methyl-5-nitrobenzoic acid is explored for its potential in developing new materials with specific properties. For instance, its incorporation into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials . This has implications for the development of advanced composites and coatings.

Biochemical Research

The compound is used in biochemical research to study enzyme mechanisms and protein interactions. Its ability to inhibit specific enzymes allows researchers to dissect complex biochemical pathways and understand the role of different proteins in cellular processes . This knowledge is fundamental for developing targeted therapies and understanding disease mechanisms.

Safety and Hazards

The safety data sheet for 2-Hydroxy-5-nitrobenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-hydroxy-3-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-4-2-5(9(13)14)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZXWLAEKYYPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502976
Record name 2-Hydroxy-3-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54674-88-3
Record name 2-Hydroxy-3-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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